Cas no 899734-65-7 (N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide)
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 899734-65-7
- N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide
- F2737-0028
- N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
- AKOS024674758
- SR-01000915807
- SR-01000915807-1
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- Inchi: 1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3
- InChI Key: FRWYNPKQWKCSKT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(N(C1=NC2C=CC=CC=2S1)CC1C=CC=CC=1)=O)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 451.10243389g/mol
- Monoisotopic Mass: 451.10243389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 710
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 107Ų
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2737-0028-2μmol |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-5μmol |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-10μmol |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-20μmol |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-1mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-2mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-3mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-4mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-5mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2737-0028-10mg |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide |
899734-65-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
Recent Advances in the Study of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS: 899734-65-7)
The compound N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS: 899734-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The unique structural features of this compound, including the benzothiazole and dimethylsulfamoyl moieties, contribute to its high affinity and selectivity for specific kinase targets.
One of the key advancements in the study of this compound is the elucidation of its crystal structure in complex with target kinases. X-ray crystallography studies have revealed that the benzothiazole ring forms critical hydrogen bonds with the kinase's hinge region, while the dimethylsulfamoyl group interacts with hydrophobic pockets in the active site. These interactions provide a structural basis for the compound's inhibitory activity and offer insights for further optimization.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting tumor growth in various cancer models. For instance, recent preclinical trials have shown that N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide effectively suppresses the proliferation of breast cancer cells by targeting the PI3K/AKT/mTOR pathway. Additionally, the compound has exhibited favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further development.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as potential off-target effects and the need for improved selectivity are areas of ongoing research. Recent efforts have focused on structural modifications to enhance the compound's specificity and reduce toxicity. For example, introducing substituents on the benzyl ring has been explored to fine-tune the compound's interaction with kinase targets.
In conclusion, N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide represents a promising lead compound in the development of kinase inhibitors. Its unique structural features and demonstrated biological activity make it a valuable subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies for cancer and other diseases.
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